molecular formula C23H26BrFO6 B12699203 2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate CAS No. 60864-69-9

2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate

Cat. No.: B12699203
CAS No.: 60864-69-9
M. Wt: 497.3 g/mol
InChI Key: RRHFZMJQCAJVNE-XRTWZWTHSA-N
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Description

2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate is a heterocyclic organic compound with the molecular formula C23H26BrFO6 and a molecular weight of 497.35 g/mol . This compound is known for its complex structure, which includes multiple functional groups such as bromine, epoxy, fluoro, and hydroxyl groups. It is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate involves several steps. One common method starts with the biodegradation product of cholesterol, 21-hydroxy-20-methylpregna-1,4-dien-3-one . This intermediate undergoes a series of reactions, including bromination, epoxidation, and fluorination, to introduce the bromine, epoxy, and fluoro groups, respectively. The final step involves acetylation to form the 21-acetate ester .

Chemical Reactions Analysis

2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:

Scientific Research Applications

2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate can be compared with other similar compounds, such as:

Properties

CAS No.

60864-69-9

Molecular Formula

C23H26BrFO6

Molecular Weight

497.3 g/mol

IUPAC Name

[2-[(2S,8R,10S,11S,14R,15S)-4-bromo-8-fluoro-14-hydroxy-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H26BrFO6/c1-11(26)30-10-18(28)22(29)5-4-12-13-6-16(25)14-7-17(27)15(24)8-21(14,3)23(13)19(31-23)9-20(12,22)2/h7-8,12-13,16,19,29H,4-6,9-10H2,1-3H3/t12-,13-,16+,19?,20-,21-,22-,23?/m0/s1

InChI Key

RRHFZMJQCAJVNE-XRTWZWTHSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC3C4([C@H]2C[C@H](C5=CC(=O)C(=C[C@@]54C)Br)F)O3)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC3C4(C2CC(C5=CC(=O)C(=CC54C)Br)F)O3)C)O

Origin of Product

United States

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